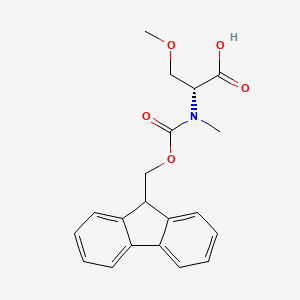![molecular formula C12H15ClF3N B8179274 2-[3-(Trifluoromethyl)benzyl]pyrrolidine HCl](/img/structure/B8179274.png)
2-[3-(Trifluoromethyl)benzyl]pyrrolidine HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Trifluoromethyl)benzyl]pyrrolidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)benzyl]pyrrolidine hydrochloride typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the introduction of a trifluoromethyl group to a benzyl precursor. This can be achieved through various methods, such as the reaction of benzyl halides with trifluoromethylating agents.
Pyrrolidine Ring Formation: The benzyl intermediate is then reacted with pyrrolidine under suitable conditions to form the desired compound. This step may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.
Hydrochloride Salt Formation: Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-[3-(Trifluoromethyl)benzyl]pyrrolidine hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the choice of solvents, reaction temperatures, and purification techniques to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-[3-(Trifluoromethyl)benzyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-[3-(Trifluoromethyl)benzyl]pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly due to the presence of the trifluoromethyl group, which can enhance the biological activity and metabolic stability of drug candidates.
Biological Research: It is used in the study of biological pathways and mechanisms, serving as a tool to investigate the effects of trifluoromethylated compounds on various biological systems.
Industrial Applications: The compound is utilized in the synthesis of other chemicals and materials, contributing to the development of new products with improved properties.
作用机制
The mechanism of action of 2-[3-(Trifluoromethyl)benzyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity. This can result in various biological effects, depending on the specific target and context.
相似化合物的比较
Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride
- 2-[3-(Trifluoromethyl)benzyl]piperidine hydrochloride
- 2-[3-(Trifluoromethyl)benzyl]morpholine hydrochloride
Uniqueness
2-[3-(Trifluoromethyl)benzyl]pyrrolidine hydrochloride is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, such as enhanced metabolic stability and specific binding interactions, which may not be observed in similar compounds with different ring structures or substituents.
属性
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-4-1-3-9(7-10)8-11-5-2-6-16-11;/h1,3-4,7,11,16H,2,5-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVADZSJCVMTWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC(=CC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B8179242.png)






